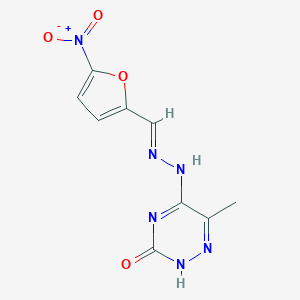![molecular formula C12H9BrN2O3 B241299 (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241299.png)
(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile, also known as BODIPY, is a fluorescent dye molecule that has been widely used in scientific research. It has unique properties that make it useful for various applications, such as imaging, labeling, and detection of biological molecules.
Wirkmechanismus
The mechanism of (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile's fluorescence is based on its molecular structure, which consists of a central boron atom surrounded by four aromatic rings. When excited by light, the electrons in the aromatic rings become excited and emit light at a longer wavelength. The fluorescence intensity of (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile can be modulated by changes in the local environment, such as pH, polarity, and temperature.
Biochemical and Physiological Effects:
(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used for live-cell imaging and tracking of biological molecules without affecting their function. (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has also been used for in vitro and in vivo studies of drug metabolism and pharmacokinetics.
Vorteile Und Einschränkungen Für Laborexperimente
(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has several advantages for lab experiments, including its high fluorescence quantum yield, photostability, and low toxicity. It can be easily incorporated into various biological molecules and has been used for imaging and tracking of cellular processes. However, (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has limitations, such as its sensitivity to changes in the local environment and its limited spectral range.
Zukünftige Richtungen
There are several future directions for the use of (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile in scientific research. One direction is the development of new synthetic methods to improve the properties of (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile, such as its fluorescence intensity and spectral range. Another direction is the application of (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile for in vivo imaging and tracking of biological molecules, such as proteins and nucleic acids. Additionally, (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile can be used for the development of new diagnostic and therapeutic agents for various diseases.
Synthesemethoden
(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile can be synthesized through several methods, including the reaction of 2,4-dimethylpyrrole with aldehydes or ketones, followed by bromination and cyclization. Other methods involve the use of boron complexes and palladium catalysts.
Wissenschaftliche Forschungsanwendungen
(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been extensively used in scientific research due to its high fluorescence quantum yield, photostability, and low toxicity. It has been used for imaging and labeling of proteins, lipids, nucleic acids, and other biomolecules. (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has also been used for monitoring cellular processes, such as membrane trafficking and signaling pathways.
Eigenschaften
Molekularformel |
C12H9BrN2O3 |
|---|---|
Molekulargewicht |
309.11 g/mol |
IUPAC-Name |
2-(5//'-bromo-2//'-oxospiro[1,3-dioxolane-2,3//'-indole]-1//'-yl)acetonitrile |
InChI |
InChI=1S/C12H9BrN2O3/c13-8-1-2-10-9(7-8)12(17-5-6-18-12)11(16)15(10)4-3-14/h1-2,7H,4-6H2 |
InChI-Schlüssel |
BGSASWHSUXZANJ-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3=C(C=CC(=C3)Br)N(C2=O)CC#N |
Kanonische SMILES |
C1COC2(O1)C3=C(C=CC(=C3)Br)N(C2=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)
![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)
![butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B241241.png)
![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)
![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B241254.png)
![2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B241256.png)

![1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241267.png)
![(3Z)-4-(4-ethylphenyl)-5-(3-hydroxypropyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B241269.png)
